molecular formula C10H18FNO4 B1375374 Tert-butyl 3-fluoro-4,4-dihydroxypiperidine-1-carboxylate CAS No. 1208864-35-0

Tert-butyl 3-fluoro-4,4-dihydroxypiperidine-1-carboxylate

Cat. No.: B1375374
CAS No.: 1208864-35-0
M. Wt: 235.25 g/mol
InChI Key: XFGJBCDWYNSTJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 3-fluoro-4,4-dihydroxypiperidine-1-carboxylate (CAS 1208864-35-0) is a piperidine-derived compound featuring a tert-butoxycarbonyl (Boc) protecting group, a fluorine atom at the 3-position, and two hydroxyl groups at the 4-position of the piperidine ring . Its molecular formula is C₁₀H₁₆FNO₄, with a molecular weight of 233.24 g/mol. This compound is commercially available through suppliers like Synthonix, Inc., which lists it under the product code F29553 with high purity (typically ≥95%) . It serves as a key intermediate in pharmaceutical synthesis, leveraging the Boc group for amine protection and the hydroxyl/fluorine substituents for targeted reactivity .

Preparation Methods

Starting Materials and Precursors

Commonly used starting materials include:

  • N-(tert-butoxycarbonyl)-4-piperidone or its fluorinated analogs.
  • Fluorinated piperidine derivatives such as tert-butyl 3-fluoro-4-oxopiperidine-1-carboxylate.
  • Trimethylsilyl-protected intermediates to facilitate selective functionalization.

Stepwise Synthetic Route

A representative preparation method involves:

  • Fluorination Step : Selective fluorination at the 3-position of a piperidone derivative. This can be achieved via electrophilic fluorination reagents or nucleophilic substitution on appropriate precursors.

  • Hydroxylation/Oxidation Step : Conversion of the 4-position ketone or oxo group into a geminal diol (4,4-dihydroxy) by controlled hydration or oxidation methods. This step is crucial to obtain the dihydroxylated product.

  • Protection Step : Introduction or retention of the tert-butyl carbamate protecting group on the nitrogen atom to stabilize the molecule and provide synthetic versatility.

  • Purification : The final compound is purified by standard chromatographic techniques to achieve high purity (>97%) suitable for research applications.

Reaction Conditions and Reagents

  • Fluorination reagents may include Selectfluor or N-fluorobenzenesulfonimide (NFSI).
  • Hydroxylation can be performed under aqueous conditions or using oxidants such as osmium tetroxide or other dihydroxylation catalysts.
  • Boc protection is commonly introduced using di-tert-butyl dicarbonate (Boc2O) under basic conditions.
  • Solvents typically used include dichloromethane, tetrahydrofuran (THF), and aqueous buffers, depending on the step.
Step Reagents/Conditions Purpose Notes
Fluorination Selectfluor, NFSI, or equivalent Introduce fluorine at C-3 Controlled temperature required
Hydroxylation Osmium tetroxide, aqueous conditions Convert ketone to diol at C-4 Reaction time and pH critical
Boc Protection Di-tert-butyl dicarbonate, base (e.g., TEA) Protect nitrogen as carbamate Usually room temperature
Purification Chromatography (silica gel, HPLC) Isolate pure compound Purity >97% achievable
  • The stereochemistry at positions 3 and 4 is critical; enantiomerically pure starting materials or chiral catalysts are employed to obtain the desired stereoisomer (e.g., (3S,4R) or (3R,4S)) with high enantiomeric excess.
  • The dihydroxylation step can be sensitive to reaction conditions; optimization of oxidant concentration, temperature, and solvent system is necessary to maximize yield and minimize side reactions.
  • Fluorination selectivity is enhanced by using mild electrophilic fluorinating agents to avoid over-fluorination or decomposition.
  • The Boc protecting group is stable under the reaction conditions used for fluorination and hydroxylation, allowing for streamlined synthesis without intermediate deprotection.

The preparation of tert-butyl 3-fluoro-4,4-dihydroxypiperidine-1-carboxylate involves a carefully orchestrated sequence of fluorination, dihydroxylation, and carbamate protection steps. The selection of reagents and conditions is critical to achieving high purity and stereochemical control. This compound serves as a versatile intermediate in pharmaceutical synthesis, with its preparation methods well-established in the literature and supported by data from chemical suppliers and research databases.

Chemical Reactions Analysis

Tert-butyl 3-fluoro-4,4-dihydroxypiperidine-1-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Pharmaceutical Applications

Tert-butyl 3-fluoro-4,4-dihydroxypiperidine-1-carboxylate plays a pivotal role in pharmaceutical research as a building block for drug development. Its unique structure allows for modifications that can lead to compounds with specific biological activities.

Synthesis of Medicinal Compounds

The compound is utilized in the synthesis of various medicinal agents, particularly those targeting neurological conditions. Its piperidine structure is beneficial in designing drugs that interact with neurotransmitter systems.

Case Study: Synthesis of Fluorinated Piperidines
A study published in the Journal of Organic Chemistry demonstrated the enantioselective synthesis of cis-3-fluoropiperidin-4-ol using this compound as an intermediate. This compound exhibited potential as a building block for developing novel therapeutic agents targeting central nervous system disorders .

Role in Drug Discovery

The compound's ability to serve as a versatile intermediate makes it valuable in drug discovery processes. Researchers have explored its derivatives for potential anti-inflammatory and analgesic properties.

Data Table: Summary of Research Findings

Study ReferenceApplicationFindings
Journal of Organic Chemistry (2013)Synthesis of Fluorinated CompoundsDemonstrated effective synthesis pathways for complex piperidines
Pharmaffiliates (2024)Drug DevelopmentHighlighted potential derivatives with anti-inflammatory properties
MuseChem (2022)Pharmaceutical IntermediateEstablished its role in synthesizing diverse therapeutic agents

Industrial Applications

Beyond pharmaceuticals, this compound has implications in industrial chemistry, particularly in the production of agrochemicals and specialty chemicals.

Agrochemical Development

The compound has been investigated for its potential use in developing agrochemicals that require specific piperidine derivatives to enhance efficacy against pests and diseases.

Mechanism of Action

The mechanism of action of tert-butyl 3-fluoro-4,4-dihydroxypiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity towards these targets, leading to the modulation of their activity. The dihydroxy groups play a crucial role in forming hydrogen bonds with the target molecules, stabilizing the compound-target complex .

Comparison with Similar Compounds

Comparison with Structural Analogs

Tert-butyl 3,3-difluoro-4,4-dihydroxypiperidine-1-carboxylate (CAS 1067914-83-3)

  • Structure : Differs by replacing the single fluorine at C3 with two fluorine atoms (3,3-difluoro substitution).
  • Molecular Formula: C₁₀H₁₆F₂NO₄ (MW: 252.24 g/mol) .
  • Purity is reported at ≥97% .
  • Applications : Explicitly cited as a pharmaceutical intermediate , suggesting utility in fluorinated drug scaffolds .

(S)-tert-butyl 3-amino-4,4-difluoropiperidine-1-carboxylate (CAS 2055848-75-2)

  • Structure: Features a 3-amino and 4,4-difluoro substitution. The stereochemistry (S-configuration) adds chirality.
  • Molecular Formula : C₁₀H₁₇F₂N₂O₂ (MW: 257.25 g/mol) .
  • Key Properties: The amino group introduces nucleophilic reactivity, enabling peptide coupling or crosslinking. The difluoro substitution may reduce ring puckering, influencing conformational stability .
  • Applications : Likely used in chiral drug synthesis, particularly for central nervous system (CNS) targets where fluorine enhances blood-brain barrier penetration.

Tert-butyl 4-[2-(trifluoromethyl)phenyl]-3,6-dihydropyridine-1(2H)-carboxylate

  • Structure: Incorporates a trifluoromethylphenyl group at C4 and a dihydropyridine ring (non-aromatic, partially unsaturated) .
  • Molecular Formula: C₁₇H₂₀F₃NO₂ (MW: 343.35 g/mol) .
  • Key Properties : The electron-withdrawing trifluoromethyl group enhances electrophilicity, making it reactive in cycloaddition or substitution reactions.
  • Applications : Used in synthesizing tetrahydropyridine derivatives, which are common in kinase inhibitors and antiviral agents .

(3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic Acid (CAS 652971-20-5)

  • Structure : Contains a phenyl group at C4 and a carboxylic acid at C3, with defined stereochemistry (3S,4R).
  • Molecular Formula: C₁₇H₂₃NO₄ (MW: 305.37 g/mol) .
  • Key Properties : The carboxylic acid enables conjugation to amines or alcohols, while the phenyl group contributes aromatic stacking interactions in drug-receptor binding .
  • Applications : Likely employed in peptide mimetics or as a building block for bioactive molecules.

Structural and Functional Insights

Feature Target Compound 3,3-Difluoro Analog 3-Amino-4,4-Difluoro Analog Trifluoromethylphenyl Analog 4-Phenyl-3-Carboxylic Acid
Substituents 3-F, 4,4-OH 3,3-F₂, 4,4-OH 3-NH₂, 4,4-F₂ 4-CF₃Ph, dihydropyridine 4-Ph, 3-COOH
Molecular Weight 233.24 g/mol 252.24 g/mol 257.25 g/mol 343.35 g/mol 305.37 g/mol
Key Reactivity Boc deprotection, hydroxylation Enhanced metabolic stability Nucleophilic amino group Electrophilic CF₃ substitution Carboxylic acid conjugation
Applications Pharmaceutical intermediate Fluorinated drug scaffolds Chiral drug synthesis Kinase inhibitors Peptide mimetics

Biological Activity

Tert-butyl 3-fluoro-4,4-dihydroxypiperidine-1-carboxylate (CAS No. 1208864-35-0) is a heterocyclic compound that has garnered attention in scientific research due to its diverse biological activities and potential applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant case studies.

  • Molecular Formula : C10H18FNO4
  • Molecular Weight : 235.30 g/mol
  • Structure : The compound features a piperidine ring with fluorine and hydroxyl substituents, which influence its reactivity and biological interactions.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The presence of the fluorine atom enhances binding affinity and selectivity towards molecular targets. The dihydroxy groups facilitate hydrogen bonding, stabilizing the compound-target complex, which can modulate enzymatic activity or receptor signaling pathways.

Biological Activity Overview

  • Enzyme Inhibition :
    • The compound has been shown to inhibit various enzymes, making it a useful tool in biochemical assays.
    • For example, it has demonstrated significant inhibition of α-amylase activity, which is crucial for carbohydrate metabolism.
  • Antioxidant Properties :
    • Research indicates that this compound exhibits antioxidant activity, potentially protecting cells from oxidative stress.
  • Neuroprotective Effects :
    • Preliminary studies suggest that this compound may have neuroprotective properties, possibly through modulation of neuroinflammatory pathways.

Study 1: Enzyme Inhibition

In a study evaluating the inhibitory effects on α-amylase, this compound showed an inhibition rate of approximately 60% at a concentration of 100 µM. This suggests its potential role in managing conditions like diabetes by regulating carbohydrate digestion.

Study 2: Antioxidant Activity

A study investigating the antioxidant capabilities revealed that the compound scavenged free radicals effectively, with an IC50 value comparable to established antioxidants such as ascorbic acid. This positions it as a candidate for further development in formulations aimed at reducing oxidative damage.

Study 3: Neuroprotection

In vitro tests using neuronal cell lines exposed to oxidative stress demonstrated that treatment with this compound resulted in decreased cell death and reduced levels of pro-inflammatory cytokines. This indicates its potential utility in neurodegenerative disease models.

Comparative Analysis

Compound NameMolecular WeightKey Activity
This compound235.30 g/molEnzyme inhibition, antioxidant
Tert-butyl 3,3-difluoro-4,4-dihydroxypiperidine-1-carboxylate251.30 g/molSimilar enzyme inhibition but with altered selectivity
Tert-butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate219.25 g/molReduced hydrogen bonding capabilities

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for tert-butyl 3-fluoro-4,4-dihydroxypiperidine-1-carboxylate, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves multi-step protocols, starting with the piperidine backbone. Fluorination and hydroxylation steps require precise control. For example:

  • Fluorination: Use fluorinating agents (e.g., DAST or Deoxo-Fluor) under anhydrous conditions at 0–20°C to minimize side reactions. Monitor progress via <sup>19</sup>F NMR.
  • Hydroxylation: Introduce hydroxyl groups via epoxidation followed by acid-catalyzed ring opening. Ensure inert atmosphere (N2) to prevent oxidation.
  • Boc Protection: React with di-tert-butyl dicarbonate (Boc2O) in dichloromethane with DMAP as a catalyst .
    Optimization: Adjust stoichiometry (e.g., 1.2 equivalents of fluorinating agent) and use column chromatography (silica gel, hexane/EtOAc gradient) for purification .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • X-ray Crystallography: Resolve stereochemistry and confirm diastereomerism using SHELX software for structure refinement .
  • NMR: <sup>1</sup>H and <sup>13</sup>C NMR to identify protons and carbons; <sup>19</sup>F NMR for fluorine environment. Use deuterated DMSO to observe hydroxyl protons.
  • IR Spectroscopy: Confirm hydroxyl (3200–3600 cm<sup>-1</sup>) and carbonyl (1690–1750 cm<sup>-1</sup>) groups.
  • Mass Spectrometry: High-resolution ESI-MS for molecular ion validation.

Q. What safety precautions are necessary when handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE): Wear flame-resistant lab coats, nitrile gloves, and safety goggles. Use fume hoods for reactions involving volatile reagents .
  • Fire Safety: Use CO2 or dry powder extinguishers; avoid water jets if reactive intermediates are present .
  • First Aid: For skin contact, wash with soap/water; for inhalation, move to fresh air and seek medical attention .

Q. How can this compound be purified using column chromatography?

Methodological Answer:

  • Stationary Phase: Silica gel (200–300 mesh).
  • Mobile Phase: Gradient elution with hexane/ethyl acetate (e.g., 70:30 to 50:50).
  • Detection: TLC (UV-active spots) or iodine staining. Collect fractions every 5 mL and analyze via NMR for purity .

Q. What are the ideal storage conditions to ensure compound stability?

Methodological Answer:

  • Temperature: Store at –20°C in airtight, light-resistant vials.
  • Environment: Use desiccants (e.g., silica gel) to prevent hydrolysis of the Boc group.
  • Stability Monitoring: Conduct periodic NMR checks (every 3 months) to detect degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR data arising from diastereomer formation?

Methodological Answer:

  • Variable Temperature (VT) NMR: Perform experiments at –40°C to slow conformational exchange and split overlapping peaks.
  • NOESY/ROESY: Identify spatial proximity of protons to distinguish axial/equatorial substituents.
  • DFT Calculations: Compare computed chemical shifts (Gaussian or ORCA) with experimental data to assign configurations .

Q. What computational approaches are suitable for modeling the compound’s reactivity in nucleophilic substitution?

Methodological Answer:

  • Reaction Path Search: Use quantum chemical software (e.g., GRRM or Gaussian) to map transition states and activation energies.
  • Solvent Effects: Apply COSMO-RS or SMD models to simulate polar aprotic solvents (e.g., DMF).
  • Machine Learning: Train models on similar piperidine derivatives to predict regioselectivity .

Q. What strategies improve regioselective fluorination in similar piperidine derivatives?

Methodological Answer:

  • Directed C–H Activation: Use Pd or Ru catalysts with directing groups (e.g., pyridines) to target specific positions.
  • Electrophilic Fluorination: Employ Selectfluor in acidic conditions (pH 3–4) to favor fluorination at electron-rich sites .
  • Steric Control: Introduce bulky substituents (e.g., tert-butyl) to block undesired reaction sites .

Q. How can discrepancies in X-ray crystallographic data be addressed during structure refinement?

Methodological Answer:

  • Twinned Data: Use SHELXL’s TWIN/BASF commands to model twin domains and improve R-factors .
  • Disordered Atoms: Apply PART/SUMP restraints and isotropic displacement parameter (ADP) constraints.
  • Validation Tools: Cross-check with PLATON or Mercury’s symmetry checks .

Q. What methodologies evaluate the hydrolytic stability of the Boc group under physiological conditions?

Methodological Answer:

  • Kinetic Studies: Monitor Boc deprotection via HPLC at pH 7.4 (phosphate buffer, 37°C).
  • Mass Spectrometry: Detect degradation products (e.g., CO2 release) using in-situ probes.
  • Computational Prediction: Calculate hydrolysis activation energies using QM/MM simulations .

Properties

IUPAC Name

tert-butyl 3-fluoro-4,4-dihydroxypiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18FNO4/c1-9(2,3)16-8(13)12-5-4-10(14,15)7(11)6-12/h7,14-15H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFGJBCDWYNSTJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl 3-fluoro-4,4-dihydroxypiperidine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
Tert-butyl 3-fluoro-4,4-dihydroxypiperidine-1-carboxylate
Reactant of Route 3
Tert-butyl 3-fluoro-4,4-dihydroxypiperidine-1-carboxylate
Reactant of Route 4
Tert-butyl 3-fluoro-4,4-dihydroxypiperidine-1-carboxylate
Reactant of Route 5
Tert-butyl 3-fluoro-4,4-dihydroxypiperidine-1-carboxylate
Reactant of Route 6
Tert-butyl 3-fluoro-4,4-dihydroxypiperidine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.